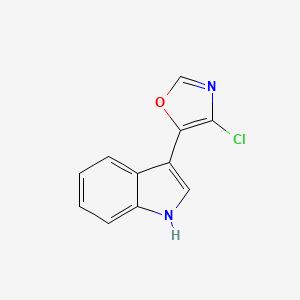

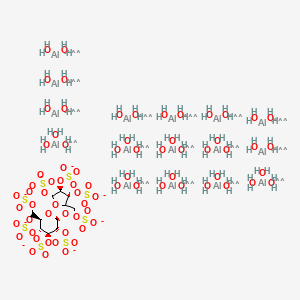

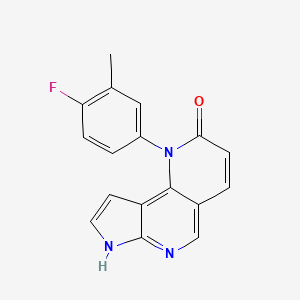

![molecular formula C16H10FN3 B611109 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole CAS No. 1415379-56-4](/img/structure/B611109.png)

7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole

Overview

Description

Scientific Research Applications

Radiopharmaceutical Applications : It is used in the synthesis of [(18) F]T807, a potent agent for imaging tau pathologies in neurodegenerative diseases. This study developed a simplified one-step method for synthesizing [(18) F]T807, which is anticipated to facilitate its widespread clinical use due to faster synthesis and simpler automation (Shoup et al., 2013).

Synthetic Routes for Heterocyclic Compounds : Research has been conducted on efficient routes to synthesize 3-[1-(3-ethylpyridyl)]indoles, which can be converted into 6H-pyrido[4,3-b]carbazoles, leading to new ellipticines. This study highlights the significance of developing new synthetic pathways for heterocyclic compounds (Sainsbury et al., 1982).

Mutagenic and Carcinogenic Studies : Studies on compounds like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole have been conducted to understand their mutagenic and carcinogenic properties. These compounds, found in cooked foods, bind covalently to DNA after metabolic activations and have been studied for their interaction with nucleic acids and the resulting mutagenic effects (Hashimoto & Shudo, 1985).

PET Imaging in Cancer : It's also used in the synthesis of PET imaging agents like 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent ligand for molecular imaging of glioma (Cheung et al., 2014).

Pharmaceutical Research : This compound is also involved in the synthesis of various pharmaceutical agents, as demonstrated in studies focusing on the development of new compounds with potential therapeutic applications (Molina & Fresneda, 1988).

Mechanism of Action

Target of Action

The primary target of 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability .

Mode of Action

This compound, also known as [18F-T807 or 18F-AV-1451], interacts with tau proteins . It has demonstrated high selectivity for tau, indicating that it binds to tau proteins . .

Biochemical Pathways

The compound’s interaction with tau proteins affects the biochemical pathways related to Alzheimer’s disease (AD) . AD is characterized by the deposition of abnormal proteins, including tau, which form neurofibrillary tangles . The abnormal protein deposition is accompanied by other biochemical processes like inflammation, oxidative damage, and lysosomal dysfunction .

Pharmacokinetics

As a radiolabeled derivative used in pet imaging, it is likely to have been designed for optimal bioavailability and brain penetration .

Result of Action

The binding of this compound to tau proteins allows for the detection of tau protein accumulation, a hallmark of AD . This can provide valuable information about the underlying pathological processes in AD, many years before the appearance of clinical symptoms .

properties

IUPAC Name |

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAAWDSFUCLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027894 | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415379-56-4 | |

| Record name | T-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flortaucipir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1415379-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORTAUCIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?

A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:

- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].

- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].

- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].

Q2: What makes [18F]T807 a promising radiopharmaceutical for imaging tau pathology?

A2: [18F]T807 exhibits several favorable characteristics as a tau imaging agent:

- High binding affinity: [18F]T807 demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].

- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].

- Suitable pharmacokinetic profile: [18F]T807 displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].

Q3: How does the one-step synthesis described in the research impact the production of [18F]T807?

A3: The development of a simplified one-step synthesis for [18F]T807 offers significant advantages over previous multi-step approaches:

- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.

- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].

- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]T807 more widely available for research and clinical use [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

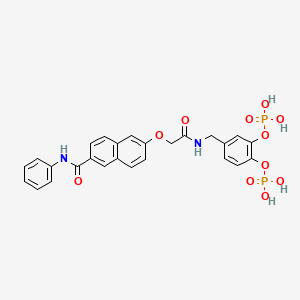

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)